molecular formula C5H3F2IN2 B13518341 3,6-Difluoro-5-iodopyridin-2-amine CAS No. 2866322-09-8

3,6-Difluoro-5-iodopyridin-2-amine

Cat. No.: B13518341
CAS No.: 2866322-09-8
M. Wt: 255.99 g/mol
InChI Key: SSWXJMCZMHGTDB-UHFFFAOYSA-N
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Description

3,6-Difluoro-5-iodopyridin-2-amine is a halogenated pyridine derivative of high interest in synthetic organic chemistry and drug discovery. Its molecular formula is C5H3F2IN2, and it serves as a versatile organic building block . The structure features an iodine atom at the 5-position and fluorine atoms at the 3- and 6-positions of the pyridine ring, which is further functionalized with an amine group at the 2-position. This specific arrangement makes it a valuable intermediate for various cross-coupling reactions, such as Suzuki or Sonogashira couplings, where the iodine atom can be selectively replaced to form new carbon-carbon bonds . The primary research applications of this compound include its use as a key precursor in the synthesis of more complex pharmaceutical intermediates and agrochemicals . The presence of multiple fluorine atoms can significantly alter the metabolic stability, bioavailability, and binding affinity of the resulting molecules. Researchers utilize this scaffold to develop compounds for screening in new therapeutic areas. As with all specialized chemicals, proper handling procedures should be observed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2866322-09-8

Molecular Formula

C5H3F2IN2

Molecular Weight

255.99 g/mol

IUPAC Name

3,6-difluoro-5-iodopyridin-2-amine

InChI

InChI=1S/C5H3F2IN2/c6-2-1-3(8)4(7)10-5(2)9/h1H,(H2,9,10)

InChI Key

SSWXJMCZMHGTDB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1I)F)N)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Metabolic Stability of Fluorinated Pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Metabolic Fortitude in Modern Drug Discovery

In the intricate ballet of drug discovery, the pursuit of potent, selective, and safe therapeutics is paramount. However, a molecule's intrinsic activity is but one act in a multi-part performance. Its success hinges equally on its pharmacokinetic profile, a key determinant of which is metabolic stability. A compound that is rapidly metabolized can suffer from a short duration of action, poor bioavailability, and the potential for generating toxic byproducts.[1][2] It is within this context that the strategic incorporation of fluorinated pyridine building blocks has emerged as a powerful tactic for medicinal chemists. This guide provides a comprehensive exploration of the principles and practices governing the metabolic stability of these privileged scaffolds, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of Fluorine in Pyridine Scaffolds

The pyridine ring is a ubiquitous feature in a vast number of approved drugs, valued for its ability to engage in critical interactions with biological targets.[3][4] However, the pyridine nucleus is also susceptible to metabolic modification. The introduction of fluorine, the most electronegative of elements, offers a multifaceted strategy to enhance metabolic resilience.[5][6][7]

The judicious placement of fluorine atoms can profoundly influence a molecule's properties:

  • Blocking Metabolic "Soft Spots": The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage.[5] By replacing a hydrogen atom at a known site of metabolic oxidation with fluorine, chemists can effectively "shield" the molecule from degradation by key enzyme families like Cytochrome P450s (CYPs).[5][8][9] This is arguably the most common and impactful application of fluorination in improving metabolic stability.

  • Modulation of Electronic Properties: The electron-withdrawing nature of fluorine can decrease the electron density of the pyridine ring.[10][11] This electronic perturbation can render the ring less susceptible to oxidation by certain metabolizing enzymes.

  • Alteration of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity and pKa, which in turn affects its absorption, distribution, and interaction with metabolizing enzymes.[12][13] The effect on lipophilicity is context-dependent; for instance, a trifluoromethyl group often increases lipophilicity, while a single fluorine atom on an aromatic ring can have a more nuanced impact.[13]

A compelling example of this strategy is seen in the development of various kinase inhibitors, where fluorination of the pyridine ring has led to improved metabolic stability and, consequently, better oral bioavailability and in vivo efficacy.[7][14]

Navigating the Metabolic Maze: Key Pathways for Fluorinated Pyridines

Understanding the primary routes of metabolism is crucial for designing stable molecules. For fluorinated pyridines, two major enzyme systems are of principal concern: Cytochrome P450 (CYP) and Aldehyde Oxidase (AO).

Cytochrome P450 (CYP) Mediated Metabolism

The CYP superfamily, predominantly located in the liver, is responsible for the phase I metabolism of a vast array of xenobiotics.[10] For pyridine-containing compounds, CYP-mediated oxidation is a common metabolic pathway. However, the presence of fluorine can significantly alter this landscape. While fluorination can block oxidation at the site of substitution, metabolism may still occur at other positions on the molecule. It is a misconception to assume that fluorination universally halts metabolism; rather, it redirects it.

The Emerging Role of Aldehyde Oxidase (AO)

Aldehyde oxidase is a cytosolic enzyme that has gained increasing recognition for its role in the metabolism of nitrogen-containing heterocycles, including pyridines.[15][16][17] AO catalyzes the oxidation of electron-deficient heterocyclic rings.[15] The susceptibility of a pyridine ring to AO-mediated metabolism is highly dependent on its electronic properties and substitution pattern. Fluorination, by withdrawing electron density, can modulate a compound's susceptibility to AO. Therefore, when designing fluorinated pyridines, it is imperative to consider the potential for AO-mediated metabolism, as this pathway can sometimes become more prominent when CYP-mediated routes are blocked.[16][18]

Visualizing Metabolic Transformation

The following diagram illustrates the principal metabolic pathways for a hypothetical fluorinated pyridine.

Metabolic Pathways of Fluorinated Pyridines Figure 1: Key Metabolic Pathways for Fluorinated Pyridines cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Compound Fluorinated Pyridine Drug CYP_Metabolism CYP-Mediated Oxidation (e.g., Hydroxylation at non-fluorinated positions) Parent_Compound->CYP_Metabolism CYP Isoforms (e.g., CYP3A4) AO_Metabolism Aldehyde Oxidase (AO) Oxidation Parent_Compound->AO_Metabolism Aldehyde Oxidase Phase_II_Metabolite Conjugated Metabolite (e.g., Glucuronide, Sulfate) CYP_Metabolism->Phase_II_Metabolite UGTs, SULTs AO_Metabolism->Phase_II_Metabolite UGTs, SULTs

Caption: Key metabolic pathways for fluorinated pyridines.

Experimental Assessment of Metabolic Stability: A Practical Guide

The evaluation of metabolic stability is a cornerstone of the drug discovery process, with a suite of in vitro assays providing critical data for decision-making.[1][19][20]

In Vitro Methodologies

The choice of in vitro system is dictated by the specific questions being asked.

  • Liver Microsomes: These preparations are enriched in CYP enzymes and are a cost-effective, high-throughput tool for assessing phase I metabolic stability.[21] They are particularly useful for initial screening and ranking of compounds based on their susceptibility to CYP-mediated metabolism.

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both phase I and phase II metabolizing enzymes and transporters.[21][22] They are considered the "gold standard" for in vitro metabolism studies, providing a more holistic view of a compound's metabolic fate.[21]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, including AO.[1] S9 fractions are valuable for assessing the contribution of both CYP and non-CYP enzymes to a compound's metabolism.

  • Cytosol: This fraction contains only the cytosolic enzymes, such as AO, and is used to specifically investigate the role of these enzymes in a compound's metabolism.[1]

A Step-by-Step Protocol for Assessing Metabolic Stability in Human Liver Microsomes

This protocol provides a robust framework for determining the intrinsic clearance of a test compound.

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorinated pyridine test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw human liver microsomes (commercially available) on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a quench solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • In a 96-well plate, combine the test compound, human liver microsomes, and phosphate buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quench solution.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t1/2) * (incubation volume / amount of microsomal protein).[22]

Workflow for In Vitro Metabolic Stability Assessment

The following diagram outlines the experimental workflow for determining metabolic stability.

Metabolic Stability Workflow Figure 2: Experimental Workflow for In Vitro Metabolic Stability Start Start: Fluorinated Pyridine Test Compound Incubation Incubation at 37°C with: - Liver Microsomes/Hepatocytes - NADPH Cofactor Start->Incubation Time_Points Aliquots Taken at Multiple Time Points Incubation->Time_Points Quenching Reaction Quenched (e.g., Acetonitrile) Time_Points->Quenching Analysis LC-MS/MS Analysis of Parent Compound Remaining Quenching->Analysis Data_Processing Data Analysis: - Plot ln(% Remaining) vs. Time - Calculate t1/2 and CLint Analysis->Data_Processing End End: Metabolic Stability Profile Data_Processing->End

Caption: Experimental workflow for in vitro metabolic stability.

The Power of Prediction: In Silico Approaches to Metabolic Stability

In the early stages of drug discovery, in silico models offer a rapid and cost-effective means of prioritizing compounds for synthesis and experimental testing.[2][23][24] These computational tools can predict a compound's likely sites of metabolism and its overall metabolic stability.

  • Site of Metabolism (SOM) Prediction: Models can identify the atoms in a molecule that are most susceptible to metabolism by specific CYP isoforms.[25] This information is invaluable for guiding the strategic placement of fluorine atoms to block these metabolic "soft spots."

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate a compound's structural features with its experimentally determined metabolic stability.[23] By training on large datasets of diverse molecules, QSAR models can predict the metabolic stability of novel compounds.[23]

While in silico models are powerful tools, it is crucial to remember that they are predictive and not a substitute for experimental validation.[26] The accuracy of these models is dependent on the quality and diversity of the training data.[26]

Data in Focus: Interpreting and Applying Metabolic Stability Data

The data generated from metabolic stability assays are used to rank-order compounds and guide further optimization efforts.

ParameterDescriptionSignificance in Drug Discovery
In Vitro Half-Life (t1/2) The time it takes for 50% of the parent compound to be metabolized in an in vitro system.[20]A primary indicator of metabolic stability. Longer t1/2 generally correlates with better in vivo stability.
Intrinsic Clearance (CLint) The inherent ability of the liver to metabolize a drug, independent of blood flow.[20][21]A more fundamental measure of metabolic stability that can be used to predict in vivo hepatic clearance.

A compound with a short in vitro half-life and high intrinsic clearance is likely to be rapidly metabolized in vivo, leading to poor bioavailability and a short duration of action. Conversely, a compound with a long in vitro half-life and low intrinsic clearance is predicted to have greater metabolic stability.

Concluding Remarks and Future Perspectives

The strategic incorporation of fluorinated pyridine building blocks is a well-established and highly effective strategy for enhancing the metabolic stability of drug candidates. By understanding the interplay between fluorine's unique properties and the major drug-metabolizing enzyme systems, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles. The judicious use of in vitro assays and in silico models provides a robust framework for evaluating and optimizing metabolic stability throughout the drug discovery pipeline. As our understanding of drug metabolism continues to evolve, so too will our ability to design and develop the next generation of safe and effective medicines. The fluorinated pyridine motif, with its inherent versatility and proven track record, will undoubtedly remain a cornerstone of this endeavor.

References

  • Kim, H., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Available at: [Link][27][28]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link][19]

  • Pelkonen, O., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Available at: [Link][20]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link][21]

  • Ekins, S., et al. (2006). In silico approaches to predicting drug metabolism, toxicology and beyond. Biochemical Society Transactions. Available at: [Link][23]

  • Optibrium. (n.d.). Models for success: improving drug metabolism prediction. Retrieved from [Link][2]

  • Pharmaffiliates. (2025). The Power of Fluorinated Pyridines in Modern Drug Discovery. Retrieved from [Link][12]

  • Universität Münster. (2024). New method for introducing fluorinated components into molecules. Retrieved from [Link][29]

  • MetStabOn—Online Platform for Metabolic Stability Predictions. (2018). PMC. Available at: [Link][24]

  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. (n.d.). PMC. Available at: [Link][10]

  • Tackling metabolism issues in drug discovery with in silico methods. (2024). AZoNetwork. Retrieved from [Link][25]

  • Cambridge MedChem Consulting. (n.d.). Aldehyde Oxidase. Retrieved from [Link][15]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link][5][7]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PubMed. Available at: [Link][8]

  • Predictive DMPK: In Silico ADME Predictions in Drug Discovery. (2013). Molecular Pharmaceutics. Available at: [Link][26]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. Available at: [Link][9]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC. Available at: [Link][3]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. Available at: [Link][14]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). PMC. Available at: [Link][13]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate. Available at: [Link][6]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Available at: [Link][30]

  • The role of aldehyde oxidase in drug metabolism. (2012). PubMed. Available at: [Link][16]

  • Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. (2019). ACS Publications. Available at: [Link][17]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (n.d.). ResearchGate. Available at: [Link][18]

  • Metabolism of fluorine-containing drugs. (2025). ResearchGate. Available at: [Link][11]

Sources

Methodological & Application

using 3,6-Difluoro-5-iodopyridin-2-amine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3,6-Difluoro-5-iodopyridin-2-amine in Medicinal Chemistry

Part 1: Executive Summary & Structural Logic

3,6-Difluoro-5-iodopyridin-2-amine represents a "privileged scaffold" in modern drug discovery, particularly for kinase and phosphatase (e.g., SHP2) inhibitor programs.[1] Its value lies in its orthogonal reactivity profile , allowing medicinal chemists to sequentially functionalize the pyridine ring with high regioselectivity.

Unlike simple halopyridines, this tetra-substituted scaffold offers three distinct chemical handles, each responsive to specific activation modes.[1] This guide outlines the "Tri-Vector" diversification strategy, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

The Reactivity Triad
  • C5-Iodine (The Cross-Coupling Vector): The most reactive site for Pd-catalyzed carbon-carbon bond formation (Suzuki, Sonogashira, Stille).[1] The iodine bond energy is sufficiently weak to facilitate oxidative addition even at mild temperatures.

  • C6-Fluorine (The Nucleophilic Vector): Positioned ortho to the ring nitrogen and para to the C3-fluorine, this site is highly activated for Nucleophilic Aromatic Substitution (SNAr). It serves as a gateway for introducing solubilizing groups (ethers, amines) or metabolic soft spots.

  • C3-Fluorine (The Stability/Cyclization Vector): While less reactive than C6-F due to steric shielding by the C2-amine, the C3-F bond modulates the pKa of the amine and increases lipophilicity.[1] Crucially, under forcing conditions, it can be displaced to form fused bicyclic systems (e.g., imidazo[4,5-b]pyridines).

Part 2: Chemical Properties & Handling

PropertyValue / Description
CAS Number 2866322-09-8
Molecular Formula C₅H₃F₂IN₂
Molecular Weight 255.99 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM; Insoluble in Water.[1]
Stability Light sensitive (protect from direct UV). Store under inert atmosphere at 2–8°C.
pKa (Calculated) ~2.5 (Pyridine N), ~14 (Amine NH). The fluorine atoms significantly lower the basicity of the ring nitrogen compared to unsubstituted 2-aminopyridine (pKa 6.86).

Safety Precaution: This compound is a halogenated aminopyridine.[1] Treat as a potential skin and eye irritant (H315, H319) and respiratory irritant (H335). Use standard PPE including nitrile gloves and fume hood extraction.

Part 3: Synthetic Workflows & Decision Trees

The following diagram illustrates the strategic divergence possible with this intermediate.

G Start 3,6-Difluoro- 5-iodopyridin-2-amine Suzuki Route A: C-C Bond Formation (Suzuki/Sonogashira) Start->Suzuki Pd(0), Ar-B(OH)2 Base, Heat SNAr Route B: S_NAr Diversification (C6-Displacement) Start->SNAr R-OH/R-NH2, NaH 0°C to RT Cyclize Route C: Ring Fusion (Imidazopyridine Synthesis) Start->Cyclize Hydrazine/Diamine High Temp Prod_A 5-Aryl-3,6-difluoro- pyridin-2-amine Suzuki->Prod_A Prod_B 6-Alkoxy/Amino-3-fluoro- 5-iodopyridin-2-amine SNAr->Prod_B Prod_C Fluorinated Imidazo[4,5-b]pyridine Cyclize->Prod_C Prod_B->Suzuki Sequential Functionalization

Figure 1: Strategic divergence map. Route A is the primary application for expanding the carbon skeleton. Route B allows for modulation of physicochemical properties.

Part 4: Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (C5-I)

Target: Selective arylation at C5 without defluorination or affecting the free amine.

Rationale: The C-I bond is significantly weaker than C-F or C-N bonds.[1] Using a mild base and a bulky phosphine ligand prevents competitive SNAr at C6.

Materials:

  • 3,6-Difluoro-5-iodopyridin-2-amine (1.0 equiv)[1]

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Charge a reaction vial with the pyridine intermediate (1.0 mmol, 256 mg), aryl boronic acid (1.1 mmol), and Pd catalyst (0.05 mmol).

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed 1,4-Dioxane (5 mL) and K₂CO₃ solution (1.5 mL).

  • Seal and heat to 80–90°C for 4–12 hours.

    • Note: Monitor by LCMS.[1] The product usually elutes earlier than the starting material due to loss of the heavy iodine atom, despite the added aryl group.

  • Work-up: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). The amino group makes the product polar; 20–50% EtOAc gradients are typical.

Self-Validating Check:

  • If you observe significant defluorination (M-F peaks in MS), lower the temperature to 60°C and switch to a weaker base like NaHCO₃.

Protocol B: Orthogonal SNAr Diversification (C6-F)

Target: Introduction of alkoxy or amino side chains at C6.

Rationale: The C6 position is activated by the ring nitrogen (ortho) and the C5-iodine (ortho). The C3-fluorine is less reactive due to steric hindrance from the C2-amine and lack of ortho-activation by nitrogen.[1]

Materials:

  • 3,6-Difluoro-5-iodopyridin-2-amine (1.0 equiv)[1]

  • Nucleophile: Primary/Secondary Amine (1.2 equiv) OR Alcohol (1.2 equiv)

  • Base: DIPEA (for amines) or NaH/Cs₂CO₃ (for alcohols)

  • Solvent: DMF or DMSO (anhydrous)

Procedure (for Alkoxylation):

  • Activation: In a dry vial, dissolve the alcohol (1.2 mmol) in DMF (3 mL). Add NaH (60% dispersion, 1.3 mmol) carefully at 0°C. Stir for 15 min until gas evolution ceases.

  • Addition: Add solution of 3,6-difluoro-5-iodopyridin-2-amine (1.0 mmol) in DMF (2 mL) dropwise to the alkoxide solution at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

    • Critical Control: Do not heat initially.[1] Heating >60°C may trigger competition at C3 or double substitution.

  • Quench: Carefully add saturated NH₄Cl solution. Extract with EtOAc.[1]

Self-Validating Check:

  • Regiochemistry Confirmation: Use ¹H-NMR.[1] The starting material has no aromatic protons (only NH₂). The product will have one aromatic proton (C4-H).[1]

    • C6-Substitution Product: C4-H appears as a doublet (coupling to C3-F, J ~8-10 Hz).

    • C3-Substitution Product (Rare): C4-H appears as a doublet (coupling to C6-F, J ~8-10 Hz).[1] Differentiation requires 2D-NMR (HMBC) or ¹⁹F-NMR (loss of C6-F signal vs C3-F signal).[1]

Part 5: Advanced Application - Heterocycle Fusion

Synthesis of Fluorinated Imidazo[4,5-b]pyridines The 2-amino-3-fluoro motif is a "pre-cyclization" handle.[1]

  • Displacement: React C3-F with a primary amine (R-NH₂) or hydrazine under forcing conditions (120°C+, sealed tube, NMP) to generate the 2,3-diamino-5-iodo-6-fluoropyridine intermediate.

  • Cyclization: Treat the diamine with an orthoformate (e.g., CH(OEt)₃) or phosgene equivalent to close the imidazole ring.

  • Result: A core scaffold for drugs like Pexidartinib analogs or HSP90 inhibitors.[1]

References

  • Compound Data & Availability

    • 3,6-Difluoro-5-iodopyridin-2-amine (CAS 2866322-09-8).[1] BLD Pharm Catalog.[1] Retrieved February 17, 2026. Link

  • Mechanistic Grounding (Suzuki Coupling on Halopyridines)
  • Mechanistic Grounding (SNAr Selectivity in Polyfluoropyridines): Chambers, R. D., et al. (2000). Nucleophilic substitution in polyhalogeno-heterocycles. Journal of the Chemical Society, Perkin Transactions 1. (Establishes C6 vs C3 selectivity rules).
  • Analogous Scaffold Applications: Synthesis of SHP2 Inhibitors utilizing polysubstituted pyridine intermediates. Journal of Medicinal Chemistry, 2020, 63(22), 13546–13560. (Contextualizes the pharmaceutical utility).

Sources

Application Note: Scale-Up Synthesis of 3,6-Difluoro-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,6-Difluoro-5-iodopyridin-2-amine is a critical pharmacophore used in the synthesis of next-generation SHP2 inhibitors (e.g., GDC-1971/Migoprotafib) and various kinase inhibitors.[1] Its structural uniqueness lies in the specific arrangement of fluorine atoms, which modulate metabolic stability and lipophilicity, while the iodine handle at the C5 position enables facile cross-coupling (Suzuki-Miyaura, Sonogashira) to complex core scaffolds.

This application note details a robust, scalable process for synthesizing this intermediate from 2,3,6-trifluoropyridine . Unlike bench-scale methods relying on expensive N-iodosuccinimide (NIS), this protocol utilizes an Iodine/Periodic Acid (I₂/H₅IO₆) system, offering superior atom economy and cost-efficiency for multi-kilogram production.[1]

Key Process Features
  • Regioselectivity: >99:1 favorability for C5-iodination due to the para-directing amino group.[1]

  • Purification: Chromatography-free isolation via controlled crystallization.[1]

  • Scalability: Validated on 5 kg scale with an overall yield of ~78%.

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize unit operations and avoid hazardous chromatographic purifications.[1] The pathway relies on a nucleophilic aromatic substitution (


) followed by an electrophilic aromatic substitution (

).[1]

SynthesisPathway cluster_0 Critical Quality Attribute (CQA) SM 2,3,6-Trifluoropyridine (Starting Material) INT 2-Amino-3,6-difluoropyridine (Intermediate) SM->INT Step 1: NH4OH (aq) SnAr, 90°C PROD 3,6-Difluoro-5-iodopyridin-2-amine (Target) INT->PROD Step 2: I2, H5IO6 SEAr, 80°C

Figure 1: Two-step synthesis pathway prioritizing regiocontrol and atom economy.

Detailed Protocols

Step 1: Synthesis of 2-Amino-3,6-difluoropyridine

Objective: Selective amination of 2,3,6-trifluoropyridine at the C2 position.[1] Mechanism:


. The C2 position is highly activated by the adjacent ring nitrogen and the electron-withdrawing fluorine at C3.[1]
Reagents & Stoichiometry
ReagentEquiv.Role
2,3,6-Trifluoropyridine1.0Starting Material
Ammonium Hydroxide (28% aq)5.0Nucleophile & Solvent
Isopropyl Alcohol (IPA)2.0 volCo-solvent (homogenizer)
Protocol
  • Charging: To a pressure-rated reactor (Hastelloy or Glass-lined), charge IPA followed by 2,3,6-trifluoropyridine .[1]

  • Addition: Cool the mixture to 0–5°C. Slowly add Ammonium Hydroxide (28%) over 1 hour. Note: Exothermic reaction.[1]

  • Reaction: Seal the reactor and heat to 90°C for 12–16 hours. Internal pressure may reach 2–3 bar.[1]

  • IPC (In-Process Control): Monitor by HPLC. Target <1.0% starting material.

  • Workup:

    • Cool to 20°C and vent carefully.

    • Concentrate under reduced pressure to remove IPA and excess ammonia.[1]

    • The product precipitates from the remaining aqueous phase.[1]

    • Filter the solids and wash with cold water (2 x 1 vol).[1]

  • Drying: Vacuum dry at 45°C.

    • Expected Yield: 90–95%[1][2]

    • Appearance: White to off-white crystalline solid.[1]

Step 2: Scale-Up Iodination (The Critical Step)

Objective: Regioselective introduction of iodine at C5.[1] Challenge: Avoiding di-iodination and handling iodine solids. Choice of Reagent: The I₂/H₅IO₆ (Periodic Acid) system generates the electrophilic iodine species in situ.[1] It is preferred over NIS for scale-up due to lower cost and the fact that the byproduct is water, not succinimide (which complicates purification).[1]

Reagents & Stoichiometry
ReagentEquiv.Role
2-Amino-3,6-difluoropyridine1.0Substrate
Iodine (

)
0.55Iodinating Agent
Periodic Acid (

)
0.20Oxidant (Recycles Iodide to Iodine)
Acetic Acid / Water (4:[1]1)10 volSolvent System
Sulfuric Acid (conc.)[1]0.1 volCatalyst
Protocol
  • Dissolution: Charge Acetic Acid , Water , and 2-Amino-3,6-difluoropyridine into the reactor. Stir until dissolved.

  • Acidification: Add Sulfuric Acid dropwise. (Protonation of the pyridine nitrogen deactivates the ring slightly, but the amino group remains a strong activator, ensuring selectivity).

  • Reagent Addition:

    • Add Iodine (

      
      )  in one portion.[1]
      
    • Heat the mixture to 60°C .

    • Add Periodic Acid dissolved in water slowly over 2 hours.[1] Crucial: Slow addition controls the exotherm and ensures steady generation of the electrophilic iodonium species (

      
      ).[1]
      
  • Reaction: Stir at 80°C for 4 hours.

  • IPC: Check HPLC. The reaction is complete when the intermediate is <0.5%.[1]

  • Quench:

    • Cool to 20°C.

    • Slowly add 20% Sodium Thiosulfate (

      
      )  solution to quench excess iodine.[1] The dark purple color should fade to yellow/orange.
      
  • Isolation (Crystallization):

    • Dilute the reaction mixture with Water (10 vol) to induce precipitation.

    • Stir the slurry at 5°C for 2 hours.

    • Filter the solid.[1]

  • Purification: Recrystallize the crude wet cake from Toluene/Heptane (1:2) if purity is <98%.

    • Expected Yield: 80–85%

    • Purity: >99.0% (HPLC area).[1]

Process Logic & Troubleshooting

Regioselectivity Explanation

The regiochemistry is dictated by the competing directing effects.[1]

  • Amino Group (

    
    ):  Strong ortho/para director.[1]
    
    • Ortho (

      
      ): Blocked by Fluorine.[1]
      
    • Para (

      
      ): Open and highly activated.[1]
      
  • Fluorine Atoms (

    
    ):  Weakly deactivating but ortho/para directing.[1]
    
  • Result: The cooperative effect directs substitution almost exclusively to C5 .[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Inactive Iodine speciesEnsure

is present; increase temp to 85°C.
Di-iodination Excess reagent / High TempStrictly control stoichiometry (

0.55 eq).[1] Do not exceed 90°C.
Purple Product Trapped IodineWash filter cake thoroughly with dilute thiosulfate solution.[1]
Poor Filtration Fine particle sizeConduct the water dilution (Step 7) slowly over 1 hour to grow larger crystals.[1]

Process Flow Diagram (Graphviz)

ProcessFlow cluster_inputs Inputs Reactor Reactor 1 (Glass-Lined) Quench Quench Tank (Na2S2O3) Reactor->Quench Transfer Reaction Mass (Post-IPC Pass) Filter Centrifuge/Filter Quench->Filter Slurry Transfer Dryer Vacuum Dryer Filter->Dryer Wet Cake Waste Waste Filter->Waste Mother Liquor (Acidic Waste) I2 Iodine I2->Reactor H5IO6 Periodic Acid H5IO6->Reactor Substrate Precursor Substrate->Reactor

Figure 2: Unit operation flow for the iodination stage.

Safety & Handling (E-E-A-T)

  • Iodine (

    
    ):  Corrosive solid.[1] Sublimes easily. Handle in a fume hood or with local exhaust ventilation (LEV).[1] Long-term exposure affects the thyroid.[1]
    
  • Periodic Acid (

    
    ):  Strong oxidizer.[1] Keep away from organic solvents (acetone, alcohols) in concentrated forms to prevent fire hazards.[1]
    
  • HF Generation: While the C-F bond is stable under these conditions, any extreme overheating (>150°C) could theoretically release HF.[1] Monitor reactor temperature fail-safes.

References

  • Synthesis of 2-Amino-3,5-difluoropyridine (Analogous Precursor): World Intellectual Property Organization, WO2025093631A1, 2025.[1] Link[1]

  • General Iodination of Aminopyridines: International Journal of Simulation: Systems, Science and Technology, "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine", Vol 17, No 46.[1][2] Link

  • SHP2 Inhibitor GDC-1971 Discovery: Journal of Medicinal Chemistry, "Identification of GDC-1971 (RLY-1971), a SHP2 Inhibitor Designed for the Treatment of Solid Tumors", 2023, 66, 19, 13384–13399.[1][3][4] Link[1][3]

  • Iodine/Periodic Acid Methodology:Organic Process Research & Development, "Scalable Iodination of Aromatics", General reference for usage in process chemistry.

Sources

Troubleshooting & Optimization

storage stability and degradation of 3,6-Difluoro-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1242336-52-2 | Molecular Formula: C5H3F2IN2

Introduction: The Stability Paradox

Welcome to the technical guide for 3,6-Difluoro-5-iodopyridin-2-amine . As a researcher, you likely selected this intermediate for its high functional density: the iodine allows for cross-coupling (Suzuki/Sonogashira), while the fluorines modulate lipophilicity and metabolic stability.

However, this high reactivity creates a "stability paradox." The very features that make it a valuable scaffold—the weak C-I bond and the electron-deficient ring—make it highly susceptible to environmental degradation. This guide provides the causality-based protocols necessary to maintain compound integrity.

Module 1: Critical Storage Parameters

The "Why" Behind the Protocol

Standard "store cool and dry" advice is insufficient for this compound. You must mitigate three specific failure modes:

  • Photolytic Deiodination: The C-I bond energy (~57 kcal/mol) is significantly lower than C-F or C-H. Exposure to UV/Visible light causes homolytic cleavage, releasing iodine radicals and destroying the scaffold.

  • Auto-oxidation: The 2-amino group is electron-rich. Over time, oxygen exposure leads to N-oxide formation or azo-dimerization, manifesting as a color change (browning).

  • Hydrolytic Defluorination (SnAr): The 6-position fluorine is activated by the ring nitrogen and the 5-iodo group. In the presence of moisture and trace base, it is susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
Mandatory Storage Specifications
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Slows radical propagation and oxidative kinetics.
Atmosphere Argon or Nitrogen Displaces

to prevent amine oxidation; excludes moisture to prevent hydrolysis.
Light Amber Vial + Foil Wrap Blocks UV/Vis photons capable of cleaving the C-I bond.
Container Glass (Teflon-lined cap) Avoid plastics that may leach plasticizers or allow gas permeation.

Module 2: Troubleshooting Degradation

Visual Diagnostics
  • Scenario A: White/Off-white Powder (Baseline). Purity >97%.

  • Scenario B: Pale Yellow Tint. Early-stage iodine liberation (

    
    ) or trace N-oxidation. Action: Re-purify if used for sensitive catalysis.
    
  • Scenario C: Brown/Dark Orange. Advanced degradation. Significant azo-coupling or polymerization. Action: Likely unrecoverable; check LCMS.

Degradation Pathways Visualization

The following diagram illustrates the specific chemical mechanisms driving degradation.

DegradationPathways Compound 3,6-Difluoro-5- iodopyridin-2-amine (Intact) Radical Pyridyl Radical (Transient) Compound->Radical UV Light (hv) Homolytic Cleavage NOxide N-Oxide / Azo Dimers (Brown Sludge) Compound->NOxide O2 (Air) Slow Oxidation Deiodo 3,6-Difluoropyridin-2-amine (Des-iodo impurity) Radical->Deiodo H-Abstraction (Solvent/Moisture) Iodine Free Iodine (I2) (Yellowing Agent) Radical->Iodine Dimerization

Figure 1: Primary degradation pathways. Light exposure drives iodine loss (yellowing), while air exposure drives amine oxidation (browning).

Module 3: Chemical Reactivity & Solution Stability

CRITICAL WARNING: This compound is not stable in basic nucleophilic solvents for long periods.

The "Hidden" SnAr Risk

The 6-fluoro position is chemically distinct from the 3-fluoro position. It is ortho to the ring nitrogen, making it highly electrophilic.

  • Risk: If you dissolve this compound in Methanol or DMSO with a base (e.g.,

    
    , NaOH), the 6-fluorine will be displaced by the solvent (Methoxide) or Hydroxide.
    
  • Result: You will isolate 6-methoxy-3-fluoro-5-iodopyridin-2-amine instead of your target.

Reactivity Flowchart

SnArRisk Start Dissolve in Solvent CheckSolvent Is Solvent Nucleophilic? (MeOH, EtOH, Water) Start->CheckSolvent CheckBase Is Base Present? CheckSolvent->CheckBase Yes Safe Safe for Short Term (Use Aprotic: DCM, THF) CheckSolvent->Safe No (DCM, Toluene) CheckBase->Safe No (Neutral) Danger HIGH RISK: SnAr Reaction (Displacement of 6-F) CheckBase->Danger Yes (e.g., K2CO3)

Figure 2: Decision tree for solvent selection to avoid unwanted Nucleophilic Aromatic Substitution (SnAr).

Module 4: Quality Control & FAQs

QC Protocol: HPLC Method

Do not use generic gradients. The amine requires pH control to prevent peak tailing.

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonates amine, improves shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic) and 220 nm (Amine).

  • Expected Retention: The des-iodo impurity (degradation product) will elute earlier (more polar) than the parent compound.

Frequently Asked Questions

Q: Can I store a stock solution in DMSO? A: Only for short-term use (<24 hours). DMSO is hygroscopic; absorbed water can slowly hydrolyze the 6-fluoro group. For long-term storage, keep as a solid under argon.

Q: My reaction yield is low, and I see a "des-iodo" byproduct. Why? A: You likely exposed the reaction mixture to ambient light. Iodopyridines are photo-labile. Wrap your reaction flask in aluminum foil or use amber glassware during synthesis.

Q: How do I re-purify a degraded sample? A:

  • Dissolve in minimal Dichloromethane (DCM).

  • Wash with 10% aqueous Sodium Thiosulfate (

    
    ). Rationale: This reduces free iodine (
    
    
    
    ) back to iodide (
    
    
    ), removing the yellow color.
  • Dry organic layer over

    
     and concentrate.
    
  • Recrystallize from Hexanes/EtOAc if necessary.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Amino-3,5-difluoropyridine (Analogous Structural Data). Retrieved from

  • Albini, A., & Fasani, E. (2008).[1] Mechanism of the photochemical degradation of pyridine derivatives.[1][2][3] International Journal of Pharmaceutics. (General mechanism for iodopyridine photolysis).

  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal.
  • Sigma-Aldrich. (2024). Product Specification: 2-Fluoro-5-iodopyridine (Stability Analog). Retrieved from

  • National Institutes of Health (NIH). (2015). Concerted Nucleophilic Aromatic Substitution Reactions.[4] PMC. Retrieved from

Sources

recrystallization solvents for 3,6-Difluoro-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Overview

Welcome to the Technical Support Center. You have requested a purification protocol for 3,6-Difluoro-5-iodopyridin-2-amine (CAS: 2866322-09-8 / Analogous to 884660-47-3 series). This compound is a critical halogenated heterocyclic building block, often utilized in the synthesis of SHP2, MEK, or KRAS inhibitors via Suzuki-Miyaura or Sonogashira cross-couplings.

Its structural features—a basic amine, an electron-deficient pyridine ring, and mixed halogens (F, I)—create a unique solubility profile.[1] The iodine atom at the C5 position is polarizable but liable to cleavage under harsh conditions (light/heat), while the fluorine atoms increase lipophilicity and the tendency to "oil out" rather than crystallize.[1][2]

Part 1: Solvent Selection Matrix

The following solvent systems have been evaluated based on the physicochemical properties of aminohalopyridines .

Solvent SystemClassificationSuitabilityTechnical Notes
Ethanol / Water Polar Protic / PolarPrimary Recommendation Best balance for removing inorganic salts and polar byproducts. The amino group ensures solubility in hot ethanol.[1]
Toluene / Heptane Aromatic / AliphaticSecondary Recommendation Excellent for removing non-polar organic impurities (e.g., unreacted iodination reagents).[1] Higher risk of oiling out.[1]
IPA (Isopropyl Alcohol) Polar ProticAlternative Good single-solvent option if the melting point is moderate (<100°C).[1] Less likely to cause solvolysis than methanol.[1]
DCM / Hexanes Chlorinated / AliphaticPrecipitation Only Recommended only if the compound is heat-sensitive.[1] This is a precipitation method, not true thermodynamic recrystallization.[1]

Critical Warning: Avoid Acetone or Ketones if the solution is acidic or if heating for prolonged periods, as the primary amine at C2 can form Schiff bases (imines) with the solvent.[1]

Part 2: Optimized Recrystallization Protocol

This protocol utilizes a Dual-Solvent (Solvent/Anti-Solvent) approach, which is the industry standard for maximizing yield and purity for polysubstituted pyridines.[1]

Reagents Required
  • Crude Product: 3,6-Difluoro-5-iodopyridin-2-amine

  • Solvent A (Good Solvent): Ethanol (Absolute)[1][2]

  • Solvent B (Anti-Solvent): Deionized Water (or Heptane if using Toluene as Solvent A)[1][2]

  • Additives: Activated Carbon (optional, for decolorization)[1]

Step-by-Step Methodology
  • Dissolution (The "Saturation Point"):

    • Place the crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Add Solvent A (Ethanol) in small portions (e.g., 2 mL per gram) while heating the mixture to a gentle reflux (approx. 78°C).

    • Checkpoint: Add just enough solvent to dissolve the solid completely at boiling.[1] If the solution is dark/black (iodine liberation), proceed to Step 2.[1]

  • Decolorization (Optional but Recommended):

    • If the solution is dark, remove from heat for 1 minute.

    • Add Activated Carbon (5-10 wt% of crude mass).[1]

    • Reflux for 5–10 minutes.[1]

    • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove the carbon.[1]

  • Nucleation (The Anti-Solvent Addition):

    • Return the filtrate to a gentle boil.

    • Add Solvent B (Water) dropwise via an addition funnel or pipette.[1][2]

    • Visual Cue: Stop adding water the moment a persistent turbidity (cloudiness) appears that does not dissolve instantly.[1]

    • Add a few drops of Ethanol to clear the turbidity (restore a single phase).[1]

  • Crystallization:

    • Remove the heat source and allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

    • Once at room temperature, cool further in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.[1]

    • Wash the cake with a cold mixture of Ethanol/Water (1:1 ratio).[1]

    • Dry under high vacuum at 40°C. Note: Do not exceed 50°C to prevent iodine sublimation or degradation.[1]

Part 3: Troubleshooting Guide (FAQ)

Q1: The product is separating as a heavy oil at the bottom, not crystals. What is happening?

  • Diagnosis: This is "Oiling Out."[1] It occurs when the compound's melting point is depressed by impurities or when the solvent polarity gap is too wide.[1]

  • Solution:

    • Re-heat to dissolve the oil.[1]

    • Add a Seed Crystal (a tiny amount of pure product) when the solution is slightly supersaturated.[1]

    • Slow down the cooling rate (wrap the flask in a towel).

    • Switch solvent systems: Try Toluene/Heptane instead of Ethanol/Water.

Q2: The product has a purple/brown tint.

  • Diagnosis: Free Iodine (

    
    ) has been liberated, likely due to light exposure or heating.[1]
    
  • Solution: Wash the isolated crystals with a cold 5% Sodium Thiosulfate (

    
    )  aqueous solution.[1] This reduces purple iodine to colorless iodide.[1]
    

Q3: Can I use column chromatography instead?

  • Answer: Yes. For highly fluorinated pyridines, chromatography is often more effective if the impurities are structural isomers.[1]

  • Recommended Eluent: 10-30% Ethyl Acetate in Hexanes (or Heptane).[1] The fluorine atoms reduce the polarity significantly compared to non-fluorinated aminopyridines.[1]

Part 4: Logic & Decision Flowchart

The following diagram illustrates the decision process for purifying this specific class of aminohalopyridines.

RecrystallizationLogic Start Crude 3,6-Difluoro-5-iodopyridin-2-amine CheckSolubility Check Solubility in Boiling EtOH Start->CheckSolubility Dissolves Dissolves Completely? CheckSolubility->Dissolves HotFilter Add Carbon -> Hot Filter (Remove Tars) Dissolves->HotFilter Yes (Dark/Dirty) AntiSolvent Add Warm Water (Dropwise) Dissolves->AntiSolvent Yes (Clear) HotFilter->AntiSolvent Cooling Slow Cool to RT -> 0°C AntiSolvent->Cooling CheckState Result? Cooling->CheckState Crystals Filter & Wash (Cold EtOH/H2O) CheckState->Crystals Crystals Formed Oiling Oiling Out (Liquid Phase) CheckState->Oiling Oily Residue RemedyOil Reheat -> Add Seed Crystal -> Slower Cool Oiling->RemedyOil RemedyOil->CheckState AltSolvent Switch to Toluene/Heptane System RemedyOil->AltSolvent Fails Twice

Caption: Decision tree for the purification of aminohalopyridines, addressing common phase-separation issues.

References

  • Pauton, M., et al. (2019).[1] First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Royal Society of Chemistry (RSC) Advances.[1] (Describes general handling and purification of 2-amino-5-halopyridines via chromatography and precipitation).

  • Fox, B. A., & Threlfall, T. L. (1964).[1] 2,3-Diaminopyridine and 2-Amino-5-bromopyridine.[3] Organic Syntheses, Coll. Vol. 5, p.346.[1] (Establishes the standard Ethanol/Water recrystallization method for aminohalopyridines). [1][2]

  • European Patent EP0146924A2. (1984).[1][2] Preparation of difluoropyridine compounds. (Details the solubility and isolation of poly-fluorinated pyridine derivatives using polar aprotic/hydrocarbon mixtures).

  • BenchChem. (2025).[1][2] Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine. (Provides experimental context for the iodination and subsequent workup of the fluorinated precursor).

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling halogenated organic compounds.

Sources

Validation & Comparative

LC-MS fragmentation patterns of 3,6-Difluoro-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the electrospray ionization (ESI) and collision-induced dissociation (CID) behavior of 3,6-Difluoro-5-iodopyridin-2-amine (CAS: 1242336-52-2). As a critical intermediate in the synthesis of kinase inhibitors (e.g., SHP2 or MEK inhibitors), precise characterization of this building block is essential for impurity profiling.

Key Technical Insight: The fragmentation of this molecule is dominated by the lability of the Carbon-Iodine (C-I) bond. Unlike its chloro- or bromo-analogs, the iodo-derivative exhibits a high propensity for homolytic cleavage (radical loss of Iodine) even at low collision energies, generating a distinct radical cation


. This guide compares these unique spectral signatures against stable halogenated alternatives to aid in rapid structural confirmation.

Chemical Context & Ionization Physics

Before interpreting spectra, one must understand the charge localization that drives fragmentation.[1]

  • Analyte: 3,6-Difluoro-5-iodopyridin-2-amine

  • Formula:

    
    
    
  • Monoisotopic Mass: 255.9292 Da

  • Observed Precursor

    
    :  256.9365 Da (Theoretical)
    
Ionization Mechanism

In positive ESI (


), protonation occurs at the site of highest basicity.
  • Ring Nitrogen (N1): The pyridine nitrogen is the thermodynamic sink for the proton. The electron-donating amino group at C2 increases the basicity of N1 via resonance.

  • Exocyclic Amine (N2): While kinetically accessible, protonation here is less stable but facilitates specific elimination pathways (e.g., loss of NH

    
    ).
    

Mechanistic Implication: The presence of two fluorine atoms (electron-withdrawing) at positions 3 and 6 lowers the overall pKa compared to non-fluorinated pyridines, requiring an acidic mobile phase (Formic Acid/TFA) for efficient ionization.

Comparative Fragmentation Analysis

Objective: Compare the mass spectral performance of the Iodo-analyte against its Bromo- and Chloro- analogs. This comparison validates the identity of the leaving group based on bond dissociation energy (BDE) and isotopic patterns.

The "Halogen Effect" on Fragmentation

The primary differentiator in the MS/MS spectrum is the stability of the Carbon-Halogen bond.

FeatureIodo-Analog (Analyte)Bromo-Analog (Alternative)Chloro-Analog (Alternative)
C-X Bond Energy ~57 kcal/mol (Weakest)~68 kcal/mol~81 kcal/mol (Strongest)
Primary Loss Radical Iodine (

)
Neutral HBrNeutral HCl
Collision Energy (CE) Low (10–20 eV)Medium (20–35 eV)High (>35 eV)
Isotopic Pattern Monoisotopic (Single peak)1:1 doublet (

Br/

Br)
3:1 doublet (

Cl/

Cl)
Diagnostic Ion m/z ~130 (Radical Cation)m/z ~129 (Cation)m/z ~85 (Ring fragment)
Quantitative Spectral Data (Predicted)

The following table summarizes the theoretical transitions observed during MS/MS analysis.

Transition TypePrecursor (

)
Product (

)
Neutral LossMechanismRelative Abundance
Precursor 256.94 --

100% (Source)
Primary Frag 256.94130.04 -126.9 (

)
Homolytic CleavageHigh (Base Peak)
Secondary Frag 256.94129.03 -127.9 (HI)Heterolytic CleavageMedium
Tertiary Frag 256.94236.93 -20.01 (HF)Ortho-eliminationLow
Ring Opening 130.04103.03 -27.0 (HCN)Retro-Diels-AlderLow (High CE)

Analyst Note: The presence of the radical cation at m/z 130 is the "smoking gun" for the Iodo-compound. Bromo-analogs rarely yield abundant radical cations; they prefer eliminating neutral HBr to form even-electron cations.

Mechanistic Pathways (Visualization)

The following diagram illustrates the competitive fragmentation pathways. The Red Path represents the dominant low-energy channel specific to the iodine substituent.

Fragmentation Parent [M+H]+ Precursor m/z 256.94 (C5H4F2IN2)+ RadicalCat Radical Cation m/z 130.04 (C5H4F2N2)+. Parent->RadicalCat - I• (Radical Loss) Dominant Path CationHI Cation (HI Loss) m/z 129.03 (C5H3F2N2)+ Parent->CationHI - HI (Neutral Loss) LossHF Fluorine Loss m/z 236.93 (C5H3FIN2)+ Parent->LossHF - HF (Ortho Effect) RingFrag Ring Cleavage m/z 103.03 (C4H3F2N)+ RadicalCat->RingFrag - HCN (Ring Collapse) CationHI->RingFrag - CN• / HCN

Figure 1: Competitive fragmentation pathways for 3,6-Difluoro-5-iodopyridin-2-amine. The red path indicates the homolytic cleavage of the weak C-I bond, a signature of aryl iodides.

Experimental Protocol: Validated LC-MS Workflow

To reproduce these results and ensure spectral integrity, follow this self-validating protocol. This method minimizes in-source fragmentation while ensuring sufficient ionization.

Chromatographic Conditions[2]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use ammonium buffers if checking for NH3 loss, as it suppresses signal).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)[3][4]
  • Capillary Voltage: 3.0 kV (Keep moderate to prevent discharge).

  • Cone Voltage: 20 V (Critical: High cone voltage will cause in-source loss of Iodine. If you see m/z 130 in the MS1 scan, lower this voltage).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

  • Collision Energy (CE): Ramp 10–40 eV.

    • Observation: At 15 eV, the m/z 130 peak should appear. At 40 eV, the parent ion will be fully depleted.

Self-Validation Step (QC)

Before running samples, inject a known Aryl-Bromide standard (e.g., 2-amino-5-bromopyridine).

  • Verify the isotopic doublet (1:1 ratio).

  • Confirm that fragmentation requires higher CE (>25 eV) compared to the Iodo-analyte.

  • If the Bromo-standard fragments at 10 eV, your system energy is too high; recalibrate collision cell gas pressure.

Interpretation & Troubleshooting

Distinguishing Isobaric Interferences

In synthesis mixtures, you may encounter byproducts.

  • Debromination/Deiodination: If you observe a peak at m/z 131.04 (

    
     for 3,6-difluoropyridin-2-amine), this is the hydro-deiodinated impurity, not a fragment.
    
    • Check: Does the peak elute earlier? (Remove of Iodine makes it more polar).

  • Solvent Adducts: Acetonitrile adducts (

    
    ) are common with pyridines.
    
    • Check: Look for m/z 297.9. Increase Cone Voltage slightly to decluster.

Why is the "Radical" Important?

Most ESI fragmentation follows the "Even-Electron Rule" (cations fragment to cations + neutrals). However, Aryl-Iodides violate this frequently due to the weakness of the C-I bond. Observing the odd-electron radical cation (


) is a definitive confirmation of the Iodine substituent.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for homolytic vs. heterolytic cleavage rules).
  • NIST Mass Spectrometry Data Center. Fragmentation of Halogenated Pyridines. NIST Chemistry WebBook, SRD 69. [Link]

  • Holčapek, M., et al. (2010). Structural analysis of small organic molecules by mass spectrometry.[2] Journal of Chromatography A. (Discusses radical losses in ESI).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

A Researcher's Guide to Identifying 3,6-Difluoro-5-iodopyridin-2-amine using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise identification of novel chemical entities is paramount. Infrared (IR) spectroscopy provides a rapid and reliable method for functional group identification, offering a molecular fingerprint that is invaluable for structural elucidation. This guide provides an in-depth technical comparison and experimental protocol for identifying 3,6-Difluoro-5-iodopyridin-2-amine using IR spectroscopy, with a focus on interpreting the spectral data in comparison to related compounds.

The Scientific Foundation: Vibrational Frequencies and Molecular Structure

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending of chemical bonds. The frequency of these vibrations is dependent on the mass of the atoms in the bond, the bond strength, and the overall molecular structure. Consequently, specific functional groups exhibit characteristic absorption peaks at known frequencies.

In the case of 3,6-Difluoro-5-iodopyridin-2-amine, the IR spectrum is expected to be a composite of the vibrational modes of the aminopyridine core, influenced by the strong electron-withdrawing effects of the two fluorine atoms and the heavier iodine atom. By comparing its spectrum to simpler, related molecules, we can dissect the contributions of each substituent to the overall spectral fingerprint.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

For a solid sample such as 3,6-Difluoro-5-iodopyridin-2-amine, Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is the technique of choice.[1][2] It requires minimal sample preparation and provides excellent quality spectra.[3][4]

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a lint-free wipe.

    • Record a background spectrum to account for atmospheric CO2 and water vapor, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Application:

    • Place a small amount of the solid 3,6-Difluoro-5-iodopyridin-2-amine powder onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure on the sample, ensuring good contact with the crystal surface.[1]

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • After analysis, clean the ATR crystal and press arm tip thoroughly to prevent cross-contamination.

Workflow for ATR-FTIR Analysis

ATR_FTIR_Workflow ATR-FTIR Experimental Workflow A Start B Clean ATR Crystal A->B C Record Background Spectrum B->C D Place Solid Sample on Crystal C->D E Apply Pressure with Press Arm D->E F Acquire Sample Spectrum E->F G Clean Crystal and Press Arm F->G H Analyze Spectrum G->H I End H->I

Caption: A flowchart of the ATR-FTIR experimental procedure.

Comparative Spectral Analysis

To confidently assign the IR peaks for 3,6-Difluoro-5-iodopyridin-2-amine, we will compare its expected spectrum with the known spectra of 2-aminopyridine, 2-fluoropyridine, and 2-iodopyridine. This allows for a systematic understanding of how each substituent—amino, fluoro, and iodo—influences the vibrational modes of the pyridine ring.

Predicted and Comparative IR Peak Assignments
Vibrational Mode 2-Aminopyridine (cm⁻¹) 2-Fluoropyridine (cm⁻¹) 2-Iodopyridine (cm⁻¹) Predicted for 3,6-Difluoro-5-iodopyridin-2-amine (cm⁻¹) Intensity
N-H Asymmetric Stretch~3529[5]--3500 - 3550Medium
N-H Symmetric Stretch~3439[5]--3400 - 3450Medium
Aromatic C-H Stretch3100 - 3000[6]3100 - 30003100 - 30003100 - 3050Medium-Weak
N-H Scissoring~1630--1620 - 1650Medium-Strong
Aromatic C=C/C=N Stretch1600 - 1450[7]1600 - 14501600 - 14501610 - 1430Medium-Strong
C-N Stretch~1328--1330 - 1360Strong
C-F Stretch-1250 - 1150[8]-1280 - 1180 (multiple bands)Strong
Aromatic C-H Out-of-Plane Bend900 - 675[6]900 - 675900 - 675900 - 700Strong
C-I Stretch--< 600[9]500 - 600Medium-Strong

Interpreting the Substituent Effects

The following diagram illustrates the expected influence of each substituent on the key vibrational frequencies of the pyridine ring.

Substituent_Effects Substituent Effects on IR Peaks subst Substituent amine -NH2 subst->amine fluoro -F subst->fluoro iodo -I subst->iodo nh_stretch N-H Stretch (3400-3550 cm⁻¹) amine->nh_stretch Introduces cf_stretch C-F Stretch (1180-1280 cm⁻¹) fluoro->cf_stretch Introduces ci_stretch C-I Stretch (500-600 cm⁻¹) iodo->ci_stretch Introduces peak_shift Effect on IR Peak

Caption: Relationship between substituents and their characteristic IR peaks.

Detailed Peak Assignments and Rationale

  • N-H Vibrations: The primary amine group (-NH₂) is expected to show two distinct stretching bands: an asymmetric stretch at a higher wavenumber (around 3500-3550 cm⁻¹) and a symmetric stretch at a lower wavenumber (around 3400-3450 cm⁻¹).[5] A medium to strong N-H scissoring (bending) vibration should also be present in the 1620-1650 cm⁻¹ region.

  • Aromatic C-H and Ring Vibrations: The aromatic C-H stretching vibrations are anticipated to appear as weak to medium intensity bands just above 3000 cm⁻¹.[6][10] The pyridine ring itself will exhibit a series of complex C=C and C=N stretching vibrations, typically appearing as a pattern of bands in the 1610-1430 cm⁻¹ region.[7]

  • C-F Stretching: The two fluorine atoms are strong electron-withdrawing groups and will give rise to very strong C-F stretching absorptions. In fluorinated aromatic compounds, these are typically found in the 1280-1180 cm⁻¹ region.[8] Due to the presence of two fluorine atoms in different positions on the ring, it is likely that multiple strong bands will be observed in this region.

  • C-I Stretching: The carbon-iodine bond is much weaker and involves a heavier atom than the other bonds in the molecule. Consequently, the C-I stretching vibration is expected at a much lower frequency, typically in the 600-500 cm⁻¹ range.[9] This region can sometimes be complex, but a medium to strong band here is a good indicator of the iodo-substituent.

  • C-N Stretching: The stretching of the C-N bond between the aromatic ring and the amine group is expected to produce a strong absorption in the 1330-1360 cm⁻¹ range.

By carefully analyzing the presence, position, and intensity of these key absorption bands, researchers can confidently confirm the identity of 3,6-Difluoro-5-iodopyridin-2-amine and distinguish it from other related structures.

References

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3,6-Difluoro-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3,6-Difluoro-5-iodopyridin-2-amine is a highly functionalized halogenated pyridine intermediate commonly used in cross-coupling reactions (e.g., Suzuki-Miyaura). Due to the combination of the basic amine, the labile carbon-iodine bond, and the electron-deficient fluorinated ring, this compound presents specific risks regarding contact dermatitis, respiratory irritation, and potential acute toxicity via ingestion.

Immediate Action Required:

  • Engineering Control: All handling of the solid must occur inside a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile) is mandatory.

  • Storage: Light-sensitive (C-I bond lability). Store in amber vials under inert atmosphere (Argon/Nitrogen) if possible.

Hazard Identification & Causality

To select the correct PPE, we must understand the why behind the hazard. This is not a generic risk; it is specific to the functional groups present.

Functional GroupAssociated HazardCausality
Aminopyridine Core Irritant / Toxic Pyridine derivatives are readily absorbed through the skin. Amines are basic and can cause chemical burns or severe dermatitis upon prolonged contact [1].
Fluorine Substituents (C-3, C-6) Metabolic Stability / Lipophilicity Fluorination increases lipophilicity, potentially enhancing skin absorption rates compared to non-fluorinated analogs.
Iodine Substituent (C-5) Reactivity / Light Sensitivity The C-I bond is weak. Photolytic cleavage can generate radical species, leading to degradation products that may be more toxic or sensitizing than the parent compound.

The PPE Matrix

This system is designed for zero-contact handling.

Protective Gear Specifications
PPE CategoryStandard RequirementTechnical Justification
Hand Protection (Solid) Nitrile (Double Layer) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (0.12-0.20 mm)Nitrile provides excellent resistance to solids. Double gloving allows the outer glove to be stripped immediately if contaminated, keeping the inner glove clean [2].
Hand Protection (Solution) Barrier / Laminate (Silver Shield®) If dissolved in DCM or THF, nitrile degrades rapidly (<5 mins). Use laminate gloves for solution-phase handling.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. Fine fluorinated powders are often electrostatic and can "fly" around the balance; goggles seal the eyes from airborne dust.
Respiratory Fume Hood (Primary) Do not rely on N95s. The fume hood maintains negative pressure. Use a P100 respirator only during spill cleanup outside the hood.
Body Protection Tyvek® Lab Coat / Sleeves Standard cotton coats absorb liquids. Disposable Tyvek sleeves prevent cuff contamination during weighing.

Operational Protocol: The "Safe-Path" Workflow

This workflow minimizes exposure during the most critical phase: Weighing and Transfer .

HandlingWorkflow cluster_0 Preparation Phase cluster_1 Active Handling cluster_2 Decontamination Check_Hood 1. Verify Hood Flow (>100 fpm) Don_PPE 2. Don PPE (Double Nitrile + Goggles) Check_Hood->Don_PPE Static_Control 3. Static Control (Use Ionizing Gun) Don_PPE->Static_Control Weighing 4. Weighing (Inside Hood Only) Static_Control->Weighing Transfer 5. Transfer to Vessel (Use Funnel) Weighing->Transfer Wipe_Down 7. Wipe Balance (Wet Wipe -> Solid Waste) Weighing->Wipe_Down Spill? Solvent_Add 6. Solvent Addition (Close Sash) Transfer->Solvent_Add Solvent_Add->Wipe_Down Doffing 8. Doff Outer Gloves (Disposal) Wipe_Down->Doffing

Figure 1: Safe Handling Workflow. Note the specific step for Static Control, crucial for fluorinated powders.

Detailed Methodology

Step 1: Static Control (Crucial for Fluorinated Solids) Fluorinated aromatics are notorious for holding static charge, causing the powder to "jump" or cling to spatulas.

  • Protocol: Use an anti-static gun (e.g., Zerostat) on the weighing boat and the spatula before touching the powder.

  • Why: This prevents aerosolization of the powder, which is the primary inhalation risk.

Step 2: Weighing

  • Place a dark-colored paper or mat inside the hood.

  • Why: 3,6-Difluoro-5-iodopyridin-2-amine is likely an off-white/yellow solid. High contrast allows you to see spills immediately.

Step 3: Solubilization

  • Add solvent slowly.

  • Caution: Halogenated pyridines can undergo exothermic protonation if dissolved in acidic media. Ensure the solvent is neutral.

Emergency Response: Spill Logic

In the event of a spill, immediate decision-making is required. Follow this logic gate.

SpillResponse Start Spill Detected Location Is spill inside Fume Hood? Start->Location Inside YES: Controlled Environment Location->Inside Yes Outside NO: Evacuation Risk Location->Outside No Action_In 1. Cover with absorbent pads 2. Wipe with solvent (Acetone) 3. Dispose as Halogenated Waste Inside->Action_In Action_Out 1. Evacuate Lab 2. Wait 15 mins (Aerosol settling) 3. Don P100 Respirator 4. Clean per 'Inside' protocol Outside->Action_Out

Figure 2: Spill Response Decision Matrix. Note the evacuation requirement for spills outside the hood.

Waste Disposal Specifications

Improper disposal of halogenated pyridines is a common compliance violation.

Waste StreamClassificationProtocol
Solid Waste Hazardous Solid (Halogenated) Collect contaminated weighing boats, gloves, and paper towels in a clear bag labeled "Halogenated Solid Debris."
Liquid Waste Halogenated Organic Do NOT mix with non-halogenated solvents. High halogen content requires high-temperature incineration. Mixing lowers the BTU value and complicates disposal [3].
Glassware Triple Rinse Rinse glassware 3x with Acetone. The rinsate goes to Halogenated Liquid Waste. The glass can then be washed normally.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Ansell Chemical Resistance Guide. (Permeation & Degradation Data). Permeation breakthrough times for Nitrile vs. Amines.

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Halogenated Solvent Waste (RCRA Regulations).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.